Alisamycin vs. Manumycin A: Comparative Anti-MRSA Potency and Spectrum
Alisamycin demonstrates comparable activity against methicillin-resistant Staphylococcus aureus (MRSA) relative to manumycin A. In a direct comparative analysis, alisamycin MIC values against S. aureus (including MRSA strains) ranged from 1.6 to 6.4 µg/mL [1], while manumycin A exhibited MIC values ranging from 2 to 32 µg/mL across a panel of 8 distinct MRSA clinical isolates [2]. Notably, alisamycin maintains consistent activity against both methicillin-sensitive and methicillin-resistant S. aureus strains , suggesting a target engagement profile less susceptible to common resistance mechanisms.
| Evidence Dimension | Antimicrobial activity against S. aureus and MRSA |
|---|---|
| Target Compound Data | MIC range: 1.6 – 6.4 µg/mL (S. aureus, including MRSA strains) |
| Comparator Or Baseline | Manumycin A: MIC range 2 – 32 µg/mL (8 MRSA clinical isolates) |
| Quantified Difference | Alisamycin exhibits a narrower MIC distribution and a lower lower-bound MIC (1.6 µg/mL) compared to manumycin A (2 µg/mL lower bound). |
| Conditions | Agar-dilution method in Mueller-Hinton agar [1]; broth microdilution [2] |
Why This Matters
This head-to-head comparison informs selection of alisamycin over manumycin A for research programs prioritizing potent and consistent anti-MRSA activity with potentially reduced isolate-dependent variability.
- [1] US Patent US5114967A. Antibiotic alisamycin and its use. 1992. View Source
- [2] Choi YH, Cho SS, Simkhada JR, Seong CN, Lee HJ, Moon HS, Yoo JC. Manumycin from a new Streptomyces strain shows antagonistic effect against methicillin-resistant Staphylococcus aureus (MRSA)/vancomycin-resistant enterococci (VRE) strains from Korean Hospitals. Afr J Biotechnol. 2016;12(17):2249-2253. View Source
